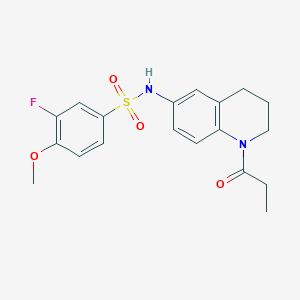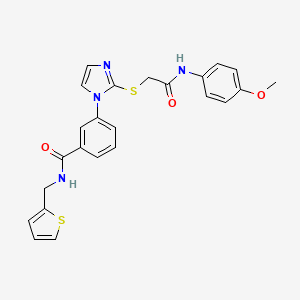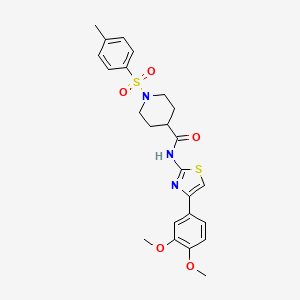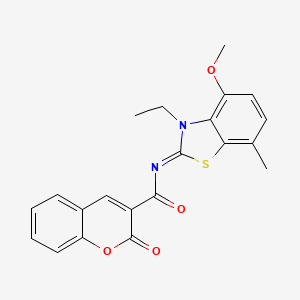
3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a benzenesulfonamide moiety, a methoxy group, a fluoro group, and a tetrahydroquinoline ring. Each of these groups would contribute to the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, while the fluoro group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a sulfonamide group might increase its water solubility, while the fluoro group might increase its lipophilicity .Scientific Research Applications
Molecular Structure and Interactions
The compound demonstrates significant interactions at the molecular level, including intramolecular and intermolecular hydrogen bonding. These interactions are pivotal for the formation of hydrogen-bonded chains, which are crucial for the compound's stability and reactivity. For instance, Gelbrich, Haddow, and Griesser (2011) studied a related compound, highlighting the importance of these molecular interactions in defining the conformation and stability of such compounds in solid-state structures Gelbrich, Haddow, & Griesser, 2011.
Antiviral Applications
In the search for novel antiviral agents, derivatives of tetrahydroquinoline have been synthesized and evaluated for their efficacy against dengue virus (DENV). Lee, Tseng, Lin, and Tseng (2017) discovered that certain diarylpyrazolylquinoline derivatives exhibit potent anti-DENV activity, showcasing the potential of tetrahydroquinoline derivatives in antiviral therapy Lee, Tseng, Lin, & Tseng, 2017.
Photodynamic Therapy for Cancer Treatment
Compounds containing tetrahydroquinoline and benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, making them suitable candidates for photodynamic therapy (PDT) in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, showing promise for its application in PDT Pişkin, Canpolat, & Öztürk, 2020.
Fluorescence and Zinc(II) Detection
The fluorescence properties of related compounds, useful for zinc(II) detection, have been investigated. Kimber, Geue, Lincoln, Ward, and Tiekink (2003) conducted a study on the synthesis of analogues with significant fluorescent properties upon zinc(II) binding, highlighting their potential in biochemical and medical applications Kimber, Geue, Lincoln, Ward, & Tiekink, 2003.
Cyclooxygenase-2 Inhibition
In the realm of pharmacological research, tetrahydroquinoline derivatives with a benzenesulfonamide moiety have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory properties. Pal, Madan, Padakanti, Pattabiraman, Kalleda, Vanguri, Mullangi, Mamidi, Casturi, Malde, Gopalakrishnan, and Yeleswarapu (2003) reported on compounds showing significant COX-2 inhibition, suggesting their potential as anti-inflammatory agents Pal et al., 2003.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds, which are related to this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Quinoxaline derivatives, which are structurally related to this compound, have been reported to exhibit diverse biological activities, such as anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Action Environment
It’s worth noting that the stability of related organoboron compounds can be influenced by air and moisture .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-11-14(6-8-17(13)22)21-27(24,25)15-7-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZQOXTXOTUGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2984311.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)


![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2984324.png)


![5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2984330.png)

